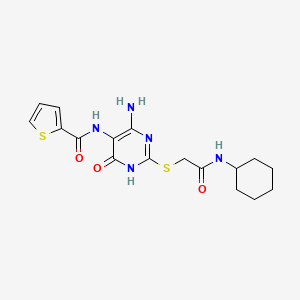

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a thioethyl group bearing a cyclohexylamino moiety and a thiophene-2-carboxamide side chain. This compound is structurally designed to integrate heterocyclic and amide functionalities, which are commonly associated with bioactive properties such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c18-14-13(20-15(24)11-7-4-8-26-11)16(25)22-17(21-14)27-9-12(23)19-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,23)(H,20,24)(H3,18,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELZHLYMYXJQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide, also known by its CAS number 872597-39-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C20H25N5O4S

- Molecular Weight : 431.5 g/mol

- CAS Number : 872597-39-2

The structure includes a pyrimidine ring, thiophene moiety, and an amino group, which contribute to its biological activity.

Cytotoxicity and Anticancer Properties

Research has indicated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxic Evaluation : In vitro studies using the MTT assay demonstrated that several derivatives showed moderate to high antiproliferative activity against human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The most potent derivative exhibited an IC50 ranging from 13.95 µM to 15.74 µM across these lines .

- Mechanism of Action : The cytotoxic effects were linked to the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with these compounds led to increased early and late apoptotic rates in A549 cells compared to controls, indicating a possible mechanism through which these compounds exert their anticancer effects .

- Interleukin Inhibition : The compounds also demonstrated the ability to significantly reduce interleukin-6 (IL-6) levels in treated cells, suggesting an anti-inflammatory mechanism that may complement their anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with similar structural analogs. For example, compounds with related thiourea and pyrimidine structures have shown effectiveness against various bacterial strains, indicating potential use in treating infections alongside cancer therapy .

Case Study 1: Anticancer Activity

A study focusing on the synthesis and biological evaluation of thiourea derivatives found that specific modifications to the structure could enhance cytotoxicity against cancer cells. The most effective derivatives were those that maintained the core pyrimidine structure while incorporating various substituents that improved lipophilicity and cellular uptake .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Derivative 1 | 13.95 | A549 (Lung) | Apoptosis induction |

| Derivative 4 | 15.74 | HTB-140 (Melanoma) | IL-6 inhibition |

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of related compounds revealed significant activity against Gram-positive bacteria. The presence of the thiophene ring was noted as a contributing factor to enhanced antimicrobial efficacy .

Conclusion and Future Directions

This compound represents a promising candidate for further research in both oncology and infectious disease treatment. Its ability to induce apoptosis in cancer cells while simultaneously reducing pro-inflammatory cytokines positions it as a multifaceted therapeutic agent.

Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Structural Modifications : To optimize its efficacy and selectivity against various cancer types.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents or antibiotics.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine core linked to various functional groups including amino and thio groups. These structural elements are crucial for its reactivity and biological properties. The synthesis of this compound can be achieved through several methods, with the Ugi reaction being a notable approach. This multicomponent reaction allows for the formation of complex structures in a single step by combining an amine, a carboxylic acid, an isocyanide, and an aldehyde under controlled conditions such as temperature and solvent choice (e.g., dichloromethane or dimethyl sulfoxide) .

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity . The presence of multiple functional groups in N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects . The interaction of its functional groups with various enzymes or receptors implicated in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Potential Therapeutic Applications

Given its unique structure and biological activity, this compound has several promising applications:

- Drug Development : The compound serves as a lead structure for designing novel inhibitors targeting specific enzymes associated with cancer and inflammatory diseases.

- Antimicrobial Agents : Its structural characteristics may allow for exploration in developing antimicrobial agents, addressing the growing concern of antibiotic resistance.

- Neuroprotective Drugs : There is potential for this compound to be investigated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with its closest structural analog, N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS 868227-05-8), to highlight key differences in substituents, physicochemical properties, and hypothesized bioactivity.

Table 1: Structural and Physicochemical Comparison

Structural Implications on Bioactivity

4-Chlorophenylamino (CAS 868227-05-8): The chlorine atom introduces halogen bonding capability, which may strengthen interactions with hydrophobic pockets or aromatic residues in target proteins .

The benzene ring offers π-π stacking opportunities .

Bioactivity Hypotheses :

- The target compound’s cyclohexyl group may favor targets requiring lipophilic interactions (e.g., kinases or GPCRs), while the chlorophenyl analog might exhibit stronger binding to halogen-sensitive enzymes (e.g., cytochrome P450 isoforms) .

- The dimethoxybenzamide in CAS 868227-05-8 could confer higher metabolic stability compared to the thiophene group, which is prone to oxidative metabolism .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multi-step reactions involving alkylation and condensation. For example, refluxing intermediates with ethanol and catalytic HCl (as in substituted pyrimidine syntheses) can yield the target compound. Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Monitoring reaction progress via TLC and optimizing purification steps (e.g., recrystallization from methanol) can improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Essential techniques include , , IR, and mass spectrometry. For NMR assignments, compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities. Conflicting IR absorption bands (e.g., carbonyl stretches) may arise from tautomerism; variable-temperature NMR or X-ray crystallography can clarify structural conformations .

Q. What in vitro assays are suitable for preliminary biological evaluation, and how should controls be designed?

Use antimicrobial assays (e.g., broth microdilution) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO). Activity discrepancies across strains may relate to substituent effects on membrane permeability, as seen in structurally similar thieno[2,3-d]pyrimidines .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization improve the synthesis of the pyrimidine core?

Palladium catalysts (e.g., Pd/C) with formic acid derivatives as CO surrogates can enable one-pot reductive cyclization of nitro intermediates. This method reduces side reactions and enhances regioselectivity. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) under inert atmospheres .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of substituents on the thiophene ring?

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). Pair with QSAR models using descriptors like Hammett constants () and log to correlate substituent electronic/steric effects with activity. Validate predictions via synthetic modification (e.g., introducing electron-withdrawing groups) .

Q. How can contradictory enzymatic inhibition data between assay formats (e.g., fluorometric vs. colorimetric) be reconciled?

Discrepancies may arise from assay interference (e.g., compound autofluorescence) or varying enzyme conformations. Cross-validate using orthogonal methods (e.g., SPR for binding kinetics) and perform negative controls with inactive analogs. Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .

Q. What strategies resolve low solubility in aqueous buffers during pharmacokinetic studies?

Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation. Assess solubility-pH profiles and consider prodrug approaches (e.g., esterification of carboxamide groups). Monitor stability via HPLC under simulated biological conditions .

Methodological Guidance

- Synthesis Scalability : For scale-up, replace ethanol with safer solvents (e.g., acetonitrile) and employ continuous flow reactors to enhance reproducibility .

- Data Interpretation : Use principal component analysis (PCA) to disentangle overlapping spectral or biological activity data .

- Biological Assays : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.